molecular formula C11H12O2 B8442957 2-Methylcarboxyindane

2-Methylcarboxyindane

Cat. No.: B8442957
M. Wt: 176.21 g/mol
InChI Key: MFAKEKRGZQMXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The indane scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in bioactive molecules and its application in developing therapeutics for various conditions . This scaffold forms the core of several compounds investigated for inflammatory and autoimmune diseases, with research demonstrating significant efficacy in models such as the murine dextran sulphate sodium (DSS) model of inflammatory bowel disease (IBD) . Specific 2,2-disubstituted indane derivatives have been identified as potent inhibitors of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade, with activity comparable to established drugs like zileuton . Furthermore, these compounds exhibit promising cytokine-modulating activity, effectively inhibiting the secretion of key pro-inflammatory cytokines including IL-6, IL-1β, TNF-α, and IFN-γ in immune cells . Beyond inflammation, the indane nucleus is a versatile template in drug discovery, appearing in compounds with a broad range of biological activities such as antiviral, antibacterial, and anticancer properties, as well as potential applications in treating neurodegenerative diseases . The synthetic utility of indane-based building blocks is underscored by their frequent application in Friedel-Crafts reactions, which are pivotal carbon-carbon bond-forming steps in the total synthesis of complex natural products and targeted bioactive molecules . As a functionalized indane derivative, 2-Methylcarboxyindane serves as a critical synthetic intermediate and a core structural motif for the design and development of novel therapeutic agents across multiple disease areas.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-7-6-8-4-2-3-5-9(8)10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)

InChI Key

MFAKEKRGZQMXEW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C1C(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

2-Methylcarboxyindane serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This is particularly valuable in:

  • Synthesis of Pharmaceuticals : It can be modified to create derivatives with potential therapeutic effects.
  • Material Science : Used in the development of polymers and specialty chemicals that require specific properties.

Biological Research

The biological applications of this compound are noteworthy, especially regarding its interactions with enzymes and potential anticancer properties.

Enzyme Interaction Studies

Preliminary studies indicate that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property makes it a valuable tool for:

  • Biochemical Assays : Understanding enzyme kinetics and mechanisms.
  • Drug Metabolism Research : Investigating how drugs are processed in the body.

Anticancer Potential

Recent research has highlighted the anticancer potential of derivatives of this compound. Structure-activity relationship (SAR) studies suggest that modifications to its structure can enhance cytotoxicity against various cancer cell lines. Notable findings include:

  • Cytotoxic Effects : In vitro studies demonstrated significant potency against colorectal cancer cell lines, with IC50 values indicating promising efficacy.
  • Mechanistic Insights : The compound's ability to interact with specific molecular targets suggests a multi-target approach may be effective in cancer treatment.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound derivatives on colorectal cancer cell lines. The results indicated significant cytotoxic effects, with an IC50 value that outperformed standard treatments. This positions the compound as a candidate for further development in anticancer therapies.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the enzyme-inhibitory effects of this compound. The results showed that it could inhibit specific enzymes involved in drug metabolism, highlighting its potential implications for pharmacokinetics and drug interactions.

Data Tables

Application Area Details Findings/Notes
Chemical SynthesisBuilding block for complex organic moleculesUsed in pharmaceuticals and materials science
Enzyme InteractionCompetitive inhibitor for metabolic enzymesValuable for biochemical assays
Anticancer ResearchCytotoxic effects on cancer cell linesSignificant potency against colorectal cancer cells
Mechanistic StudiesInteraction with molecular targetsMulti-target approach suggested

Chemical Reactions Analysis

Chemical Reactions of 2-Methylcarboxyindane

This compound can undergo various chemical reactions due to its carboxylic acid functionality. Here are some key reactions:

3.1. Formation of Acid Chlorides

Carboxylic acids like this compound can react with thionyl chloride (SOCl2) to form acid chlorides. This reaction involves the conversion of the hydroxyl group to a chlorosulfite intermediate, which is a better leaving group .

3.2. Esterification

This compound can undergo Fischer esterification with alcohols in the presence of an acid catalyst. This process involves the protonation of the carbonyl group, followed by nucleophilic attack by the alcohol, leading to the formation of an ester .

3.3. Amidation

The conversion of this compound to amides can be achieved using coupling agents like DCC (dicyclohexylcarbodiimide). This reaction involves the formation of a good leaving group that can be displaced by an amine during nucleophilic substitution .

Reaction Mechanisms

The reaction mechanisms of this compound involve typical carboxylic acid reactions. For example, in the formation of acid chlorides, the mechanism includes:

  • Nucleophilic Attack : The carboxylic acid attacks thionyl chloride.

  • Leaving Group Removal : The chlorosulfite intermediate is formed.

  • Nucleophilic Attack on Carbonyl : Chloride acts as a nucleophile.

  • Deprotonation : Final acid chloride formation.

For esterification, the mechanism involves:

  • Protonation of Carbonyl : Activation by acid.

  • Nucleophilic Attack : Alcohol attacks the carbonyl.

  • Proton Transfer : Intermediate formation.

  • Water Leaving : Ester formation.

  • Deprotonation : Final ester product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes safety data sheets (SDS) and research on structurally distinct carboxylic acid derivatives. While these compounds share a carboxyl functional group, their core structures and applications differ significantly from 2-Methylcarboxyindane. Below is a summary of the available compounds:

Table 1: Key Compounds in Evidence

Compound Name Core Structure Key Features References
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine ring Chloro and methyl substituents; used in pharmaceutical synthesis.
Ethyl 1,9-dihydroxyacridine-2-carboxylate Acridine ring Polycyclic aromatic system; limited toxicity data available.
5-(Methoxymethyl)furan-2-carbaldehyde Furan ring Aldehyde and methoxymethyl groups; R&D use only.
Methyl 2-hexenoate Alkenoate chain Ester functional group; used in fragrances or flavorants.
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene ring Amino and ester substituents; laboratory chemical.
2-Thiophenecarboxylic acid Thiophene ring Carboxylic acid substituent; industrial R&D applications.

Key Differences from this compound:

Core Structure: None of the compounds feature the bicyclic indane system (benzene fused to a cyclopropane or similar structure).

Applications: The listed compounds are primarily used in pharmaceuticals, fragrances, or lab settings, but their specific roles cannot be extrapolated to this compound.

Critical Limitations in Evidence

  • Structural Relevance : The indane backbone is absent in all provided compounds.
  • Data Gaps: No physicochemical, spectroscopic, or reactivity data for this compound is available in the evidence.

Recommendations for Further Research

To conduct a meaningful comparison, consult specialized literature or databases (e.g., SciFinder, Reaxys) for the following:

  • Synthesis routes of this compound.
  • Spectroscopic data (NMR, IR) to compare with analogues.
  • Thermodynamic properties (e.g., acidity of the carboxyl group) relative to other bicyclic carboxylic acids.

Preparation Methods

Reaction Procedure:

  • Reactants :

    • 1-Indanecarboxylic acid (0.4 mol)

    • Lithium diisopropylamide (LDA, 8.02 mmol)

    • Iodomethane (1.14 g, 8.02 mmol)

    • Solvent: Tetrahydrofuran (THF, 3 mL)

  • Conditions :

    • Temperature: 0°C to 35°C

    • Duration: 2 hours

    • Workup: Acidification, extraction with ethyl acetate, and column chromatography.

  • Yield :

    • 75–80% after purification.

This method is advantageous for its straightforward esterification but requires pre-synthesized indanecarboxylic acid, adding an extra synthetic step.

Solvent and Catalyst Optimization

Recent advancements highlight solvent substitution and catalyst systems to enhance yield and reduce side reactions:

Key Modifications:

  • Solvent : Replacing dichloromethane with n-hexane reduces intermediate hydrolysis, improving yield by 15–20%.

  • Catalyst : Using potassium tert-butoxide instead of sodium hydride accelerates reaction kinetics (3 hours vs. 6 hours).

  • Additives : Benzylamine (0.005 mol) suppresses epoxidation impurities, increasing purity to >98%.

Comparative Table: Optimization Strategies

ParameterStandard MethodOptimized Method
SolventDMFn-Hexane
CatalystK₂CO₃KOtBu
AdditiveNoneBenzylamine
Yield85–90%92–95%
Purity94%98%

Alternative Synthetic Routes

Decarboxylation of Cyanohydrins

2-Cyanoindane derivatives, synthesized via Ullmann coupling, are hydrolyzed and decarboxylated to yield carboxylated indanes. This route is less efficient (yield: 55–65%) due to multiple steps .

Q & A

Basic: What are the key considerations for synthesizing 2-Methylcarboxyindane with high purity?

Answer:

  • Reagent Selection : Use high-purity starting materials (≥95%) to minimize side reactions. Verify supplier certifications and batch-specific analytical reports .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC at intermediate stages to track reaction progress and identify byproducts .
  • Purification : Utilize recrystallization (solvent optimization via polarity gradients) or column chromatography (silica gel with gradient elution) to isolate the target compound. Validate purity via melting point analysis and ¹H/¹³C NMR .
  • Documentation : Record detailed procedural steps, including temperature, solvent ratios, and retention factors (Rf values), to ensure reproducibility .

Basic: How should researchers characterize newly synthesized this compound?

Answer:

  • Spectroscopic Analysis :
    • NMR : Acquire ¹H and ¹³C spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d6) and compare with predicted splitting patterns using computational tools (e.g., ACD/Labs) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, ensuring isotopic patterns align with theoretical values .
  • Chromatographic Validation : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by peak integration) .
  • Physical Properties : Measure melting point (discrepancies >2°C indicate impurities) and specific optical rotation if chiral centers exist .

Advanced: How to resolve contradictions in reported spectral data for this compound derivatives?

Answer:

  • Comparative Analysis : Cross-reference data across multiple sources (peer-reviewed journals, IUPAC databases) and verify solvent/temperature conditions affecting chemical shifts .
  • Experimental Replication : Reproduce synthesis under cited conditions and collect independent NMR/IR data. Use deuterated solvent internal standards (e.g., TMS) for calibration .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and identify discrepancies caused by conformational isomerism or solvation effects .

Advanced: What strategies optimize regioselectivity in this compound functionalization?

Answer:

  • Directing Group Design : Introduce electron-withdrawing groups (e.g., nitro) at strategic positions to guide electrophilic substitution .
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, optimizing ligand steric effects to favor desired regiochemistry .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time (e.g., low temps favor kinetic products) and monitor intermediates via quenching experiments .

Basic: What analytical techniques are essential for quantifying this compound in complex mixtures?

Answer:

  • Calibration Curves : Prepare standard solutions (0.1–10 mM) and analyze via UV-Vis (λmax determination) or GC-FID, ensuring linearity (R² >0.99) .
  • Internal Standards : Spike samples with a structurally similar compound (e.g., deuterated analogs) to correct for matrix effects in LC-MS .
  • Limit of Detection (LOD) : Validate sensitivity using serial dilutions; report signal-to-noise ratios ≥3:1 .

Advanced: How to design experiments to study the stereochemical effects of this compound in catalysis?

Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to probe stereoelectronic influences .
  • X-ray Crystallography : Co-crystallize the compound with catalytic intermediates (e.g., metal complexes) to resolve 3D structural interactions .

Basic: What are the best practices for documenting synthetic procedures?

Answer:

  • Structured Protocols : Include exact molar ratios, solvent volumes, and equipment specifications (e.g., "stirred at 500 rpm under N₂") .
  • Data Archiving : Supplement main text with SI files detailing failed attempts, alternative conditions, and raw spectral data (e.g., NMR FID files) .
  • Safety Compliance : Note hazard controls (e.g., fume hood use, PPE) and waste disposal methods aligned with institutional guidelines .

Advanced: How to validate computational models predicting the reactivity of this compound?

Answer:

  • Benchmarking : Compare DFT-predicted activation energies with experimental Arrhenius plots from variable-temperature kinetics .
  • Machine Learning Integration : Train models on high-quality datasets (e.g., CSD, PubChem) to predict substituent effects on reaction pathways .
  • Experimental Correlates : Synthesize derivatives with computationally predicted reactive sites and confirm via trapping experiments (e.g., Diels-Alder adducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.